Tecnazene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.01e-06 M

READILY SOL IN CARBON DISULFIDE

Soluble in ethanol, benzene, and chloroform

In ethanol about 40 mg/L (25 °C)

/Tecnazene/ is readily soluble in ... ketones, and aromatic and chlorinated hydrocarbon compounds. It is practically insoluble in water (0.44 mg/l at 20 °C) ...

In water, 2.09 mg/L at 25 °C

0.00209 mg/mL at 20 °C

Synonyms

Canonical SMILES

Reference Compound in Fungicide Toxicity Studies

Tecnazene serves as a reference compound in studies investigating the toxicity of other fungicides. This is because it has a well-defined mode of action, meaning scientists understand how it disrupts fungal growth. By comparing the effects of a new fungicide to Tecnazene, researchers can gain insights into the potential toxicity of the novel compound (Source: ).

Environmental Fate and Degradation Studies

Tecnazene's persistence in the environment has been a major concern. Scientific research continues to explore its degradation pathways in soil, water, and other environmental compartments. These studies help us understand the potential risks associated with past use and inform remediation strategies for contaminated sites (Source).

Toxicological Studies

While Tecnazene is no longer used in agriculture, there is ongoing scientific research on its potential health effects. This includes studies investigating its carcinogenicity, endocrine disruption potential, and other toxicological endpoints. These studies are crucial for understanding the risks associated with past exposure and informing public health recommendations (Source: ).

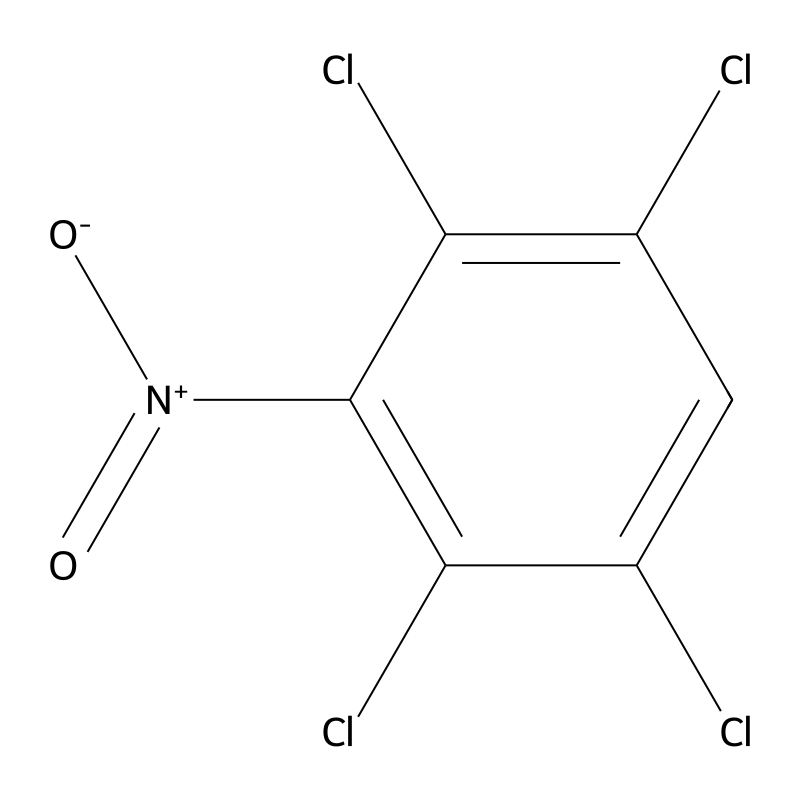

Tecnazene, chemically known as 2,3,5,6-tetrachloronitrobenzene, has the molecular formula and a relative molecular mass of 260.88. It appears as a colorless, odorless crystalline solid with a melting point of 99°C. This compound is fairly volatile at room temperature and is soluble in organic solvents such as carbon disulfide, benzene, chloroform, and ketones but is practically insoluble in water (0.44 mg/liter at 20°C) .

Tecnazene is primarily used as a sprout inhibitor for stored potatoes and as a fungicide in smoke generators for greenhouses. Its stability allows it to be dispersed in pyrotechnic mixtures, although it decomposes slowly when exposed to ultraviolet radiation .

Additionally, its interactions with hydroxyl radicals have been studied, indicating that Tecnazene can react with these species under certain conditions, which may facilitate its removal from contaminated water sources .

The biological activity of Tecnazene has been assessed through various toxicological studies. It is classified as having low acute toxicity with an oral LD50 value of approximately 17,500 mg/kg in rats . The compound is rapidly absorbed and metabolized in animals; significant amounts are excreted unchanged in feces while metabolites appear in urine, primarily as mercapturic acid conjugates .

While generally considered to have low toxicity for humans under normal exposure conditions, it may cause skin sensitization and respiratory issues upon inhalation or skin contact . Long-term exposure studies are still needed to fully understand its chronic effects.

The synthesis of Tecnazene typically involves chlorination of nitrobenzene derivatives. A common method includes the chlorination of 3-nitrophenol using chlorine gas under controlled conditions to yield the tetrachloronitrobenzene structure. The reaction is usually carried out in a solvent like carbon tetrachloride to facilitate the chlorination process .

General Reaction SchemetextNitrobenzene + Chlorine → 2,3,5,6-Tetrachloronitrobenzene (Tecnazene)

textNitrobenzene + Chlorine → 2,3,5,6-Tetrachloronitrobenzene (Tecnazene)

Tecnazene's primary applications include:

- Sprout Inhibitor: Used extensively in the agricultural sector to prevent sprouting in stored potatoes.

- Fungicide: Employed in smoke generators for controlling fungal diseases in greenhouses.

- Research: Studied for its potential interactions with environmental pollutants and its degradation pathways .

Interaction studies have shown that Tecnazene can react with various environmental factors. For instance, its degradation under UV light has been documented, indicating potential pathways for environmental detoxification . Furthermore, studies on its absorption and metabolism highlight interactions with biological systems that could influence its toxicity and efficacy as a fungicide.

Tecnazene shares structural similarities with several other halogenated aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Chlorothalonil | Broad-spectrum fungicide with different applications | |

| Pentachloronitrobenzene | More toxic; used as an insecticide | |

| Hexachlorobenzene | Known for persistence in the environment | |

| 2,4-Dichlorophenol | Used as an antiseptic; lower molecular weight |

Tecnazene is unique due to its specific application as a sprout inhibitor and its relatively low toxicity profile compared to other similar compounds like pentachloronitrobenzene and hexachlorobenzene, which are more toxic and persistent . Its unique combination of chlorination patterns also influences its biological activity and environmental behavior.

Chlorination of Trichloronitrobenzene

The primary industrial synthesis route for tecnazene involves the chlorination of 2,4,5-trichloronitrobenzene as the starting material [1] [2]. This method represents the most efficient approach for large-scale production, utilizing a controlled chlorination reaction under specific conditions. The process employs concentrated sulfuric acid combined with chlorosulfonic acid as the solvent system, creating an optimized environment for the chlorination reaction [1] [2].

The reaction mechanism proceeds through electrophilic aromatic substitution, where chlorine gas is introduced to the trichloronitrobenzene substrate in the presence of the acid mixture. The molecular ratio of 2,4,5-trichloronitrobenzene to concentrated sulfuric acid and chlorosulfonic acid is maintained at 1:4-5:0.2-0.5, with the optimal ratio being 1:4:0.2 for maximum efficiency [1] [2]. This careful stoichiometric control ensures complete conversion while minimizing the formation of unwanted by-products such as pentachloronitrobenzene [1].

The chlorination process is monitored using gas chromatographic analysis to track the formation of tecnazene. The reaction is terminated when the tecnazene content reaches 70-75% of the total product mixture [1] [2]. This monitoring approach ensures optimal yield while preventing over-chlorination that could lead to the formation of higher chlorinated impurities.

Catalysts and Reaction Conditions

Iodine serves as the primary catalyst in the chlorination process, facilitating the electrophilic chlorination reaction [1] [2]. The catalytic system enhances the reaction rate and selectivity, ensuring efficient conversion of the starting material to the desired tetrachlorinated product. The catalyst loading is typically maintained at minimal levels to achieve catalytic efficiency without introducing significant impurities to the final product.

Temperature control represents a critical parameter in the synthesis process. The optimal reaction temperature range is 50-80°C, with the preferred operating temperature being 60-65°C [1] [2]. This temperature range provides the necessary activation energy for the chlorination reaction while preventing thermal decomposition of the product or excessive formation of side products. Operating below this temperature range results in reduced reaction rates, while temperatures above this range promote the formation of unwanted by-products and may lead to product degradation.

The reaction system also incorporates 1,2-dichloroethane as a cosolvent, which serves multiple functions in the process [1] [2]. This cosolvent improves the solubility of reactants, enhances mass transfer, and facilitates the separation of the product from the reaction mixture. The use of 1,2-dichloroethane allows for better phase separation during product recovery and enables the recycling of the nitration mixture for subsequent reactions.

Pressure conditions are typically maintained at atmospheric pressure, simplifying the equipment requirements and operational safety considerations. The reaction is conducted under an inert atmosphere or with controlled introduction of chlorine gas to prevent oxidative side reactions that could compromise product quality.

Purification Techniques

Crystallization Methods

The purification of tecnazene relies primarily on crystallization techniques to achieve the required purity levels for both technical and analytical grade products [3] [4]. The most effective crystallization method involves recrystallization from ethanol, which provides excellent purification efficiency and yields products with purity levels reaching 99% [1] [2].

The crystallization process begins with the dissolution of crude tecnazene in hot ethanol, followed by controlled cooling to promote crystal formation. The solubility characteristics of tecnazene in ethanol allow for effective separation of impurities, particularly unreacted starting materials such as 2,4,5-trichloronitrobenzene [1]. The crystallization conditions, including cooling rate and temperature control, significantly influence the crystal morphology and purity of the final product.

Alternative crystallization solvents include aqueous ethanol and water, which can be employed depending on the specific purity requirements and the nature of impurities present in the crude product [3] [4]. Aqueous ethanol provides a balance between solubility and selectivity, making it suitable for removing polar impurities while maintaining good recovery of the target compound.

The crystalline product typically appears as colorless to pale yellow crystals with a characteristic melting point range of 98-101°C [5] [6]. The crystal quality and morphology can be optimized by controlling nucleation and growth conditions, including temperature gradients, stirring rates, and seeding procedures.

Technical Grade vs. Analytical Grade Production

The production of different grades of tecnazene requires distinct purification approaches and quality control measures to meet specific application requirements. Technical grade tecnazene, primarily used for industrial synthesis and commercial formulations, typically achieves purity levels of 98.1-100.0% with a melting range of 100.3-100.8°C [5]. This grade contains small amounts of hexachlorobenzene as the main impurity, typically below 0.1% [5].

The purification process for technical grade material focuses on removing major impurities while maintaining cost-effectiveness for large-scale production. The crystallization procedures are optimized for yield rather than absolute purity, allowing for slightly higher impurity levels that do not significantly impact the intended industrial applications.

Analytical grade tecnazene requires more stringent purification procedures to achieve the higher purity standards necessary for reference materials and analytical methods [7] [8]. This grade typically exceeds 98.0% purity with minimal organic impurities and sharp melting point characteristics. The production involves multiple recrystallization steps, enhanced quality control measures, and comprehensive purity analysis including certificates of analysis.

The storage conditions for analytical grade material require controlled atmosphere and low temperature maintenance to preserve stability and prevent degradation [7] [8]. Technical grade material, while requiring proper storage at 0-6°C, has less stringent requirements due to its inherent stability over extended periods [5].

Quality control requirements differ significantly between the two grades. Technical grade production relies on basic chemical analysis to verify major component concentrations and impurity levels. Analytical grade production requires comprehensive purity analysis using multiple analytical techniques, including gas chromatography-mass spectrometry, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy for complete characterization.

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC/MS/MS)

Gas chromatography-mass spectrometry represents the gold standard analytical technique for tecnazene detection and quantification due to its high specificity and sensitivity [9] [10]. The method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, enabling definitive identification of tecnazene even in complex matrices.

The GC-MS analysis of tecnazene typically employs capillary columns with stationary phases optimized for chlorinated aromatic compounds. Temperature programming is essential for optimal separation, with typical injection temperatures ranging from 250-300°C [11] [12]. The mass spectrometer operates in electron ionization mode, generating characteristic fragmentation patterns that provide structural confirmation of the analyte.

Triple quadrupole mass spectrometry (GC-MS/MS) offers enhanced selectivity through multiple reaction monitoring, significantly improving detection limits and reducing matrix interferences [13]. This technique is particularly valuable for trace analysis in complex environmental and food matrices where high sensitivity and specificity are required.

The detection limits achievable with GC-MS/MS techniques range from 0.01-0.05 mg/kg depending on the matrix and sample preparation procedures [15]. Recovery studies demonstrate excellent performance with values typically ranging from 83-137%, and precision expressed as relative standard deviation is generally between 6.2-15.1% [15].

Method validation requirements include linearity assessment over appropriate concentration ranges, typically spanning several orders of magnitude to accommodate different sample types and regulatory requirements. The analytical methods must demonstrate robustness across different laboratories and analysts to ensure reproducible results for regulatory compliance and quality control applications.

Hydrogen vs. Helium as Carrier Gas in Analytical Applications

The selection of carrier gas significantly impacts the performance of gas chromatographic analysis of tecnazene, with hydrogen and helium representing the primary options for optimal analytical results [16] [17] [18]. Each carrier gas offers distinct advantages and limitations that must be considered in method development and routine analysis.

Hydrogen provides superior efficiency characteristics with optimal linear velocities of 40-60 cm/s, significantly higher than helium at 20-25 cm/s [16] [17]. This higher optimal velocity translates to faster analysis times while maintaining excellent separation efficiency. The Van Deemter curve for hydrogen exhibits a flat minimum over a wide velocity range, providing greater flexibility in operating conditions and improved tolerance to flow rate variations [17] [18].

The diffusivity of hydrogen is approximately twice that of helium, contributing to enhanced mass transfer and reduced peak broadening [16] [11]. This property is particularly beneficial for the analysis of tecnazene and related compounds, where sharp peak shapes are essential for accurate quantification and resolution of closely eluting isomers or metabolites.

Helium has traditionally been the preferred carrier gas due to its inertness and established analytical protocols [16] [18]. However, supply limitations and cost considerations have prompted increased interest in hydrogen as an alternative. Helium provides excellent performance over moderate velocity ranges and offers the advantage of complete chemical inertness, eliminating any potential reactions with analytes or column components.

Safety considerations represent a primary concern with hydrogen carrier gas due to its flammability [16] [17] [18]. Modern gas chromatographic systems incorporate safety features including leak detection systems, automatic shutdown mechanisms, and proper ventilation requirements to mitigate these risks. The implementation of hydrogen generators with built-in safety systems has made hydrogen carrier gas more practical for routine analytical laboratories.

The choice between hydrogen and helium often depends on laboratory-specific factors including safety infrastructure, analytical throughput requirements, and cost considerations. For tecnazene analysis, both carrier gases provide acceptable performance, with hydrogen offering advantages in speed and efficiency while helium provides traditional reliability and safety.

Sample Preparation Techniques for Residue Analysis

Sample preparation represents a critical step in tecnazene residue analysis, significantly influencing the accuracy, precision, and reliability of analytical results [19] [20] [21]. The diverse nature of sample matrices encountered in tecnazene analysis, ranging from environmental samples to food products, requires matrix-specific preparation approaches to ensure optimal extraction efficiency and minimal matrix interferences.

Solid-liquid extraction techniques form the foundation of most sample preparation protocols for tecnazene analysis. Potato samples, the primary matrix for tecnazene residue analysis, require careful maceration followed by extraction with appropriate organic solvents [5] [22]. Light petroleum and ethanol mixtures have proven effective for extracting tecnazene residues while minimizing coextraction of interfering compounds.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has gained widespread acceptance for pesticide residue analysis, including tecnazene [19]. This approach employs acetonitrile extraction followed by dispersive solid-phase extraction cleanup using primary secondary amine and magnesium sulfate. The method provides excellent recovery for tecnazene while significantly reducing sample preparation time and solvent consumption.

Liquid-liquid partitioning techniques are employed to remove polar interferences and concentrate tecnazene residues from aqueous extracts [5] [22]. Hexane partitioning effectively transfers tecnazene and related metabolites while leaving behind polar matrix components that could interfere with chromatographic analysis.

Solid-phase extraction cleanup procedures using neutral alumina or other sorbent materials provide additional purification for complex matrices [5]. These techniques are particularly valuable when analyzing samples containing high levels of lipids or other organic matter that could compromise analytical performance.

Sample preservation and storage protocols are essential for maintaining analyte stability during preparation and analysis. Tecnazene demonstrates good stability under appropriate storage conditions, with minimal degradation observed in frozen samples stored at -18°C or below [5]. The stability characteristics allow for batch processing and extended storage periods when necessary for large-scale monitoring programs.

Detection Limits and Quantification Parameters

The analytical performance characteristics of tecnazene detection methods are defined by several key parameters including limit of detection, limit of quantification, linearity, accuracy, and precision [23] [24]. These parameters establish the analytical capabilities and regulatory compliance of the methods for various applications.

Limit of detection values for tecnazene analysis typically range from 0.01 to 0.05 mg/kg depending on the analytical technique and sample matrix [24] [10]. Gas chromatography with electron capture detection achieves detection limits of 0.01 mg/kg, while mass spectrometric detection provides similar or enhanced sensitivity with improved specificity [25] [22].

The limit of quantification, representing the lowest concentration that can be reliably quantified with acceptable precision and accuracy, generally equals or slightly exceeds the detection limit for tecnazene methods [23]. Regulatory guidelines typically define acceptable precision requirements at the quantification limit, usually requiring relative standard deviations below 20% for residue analysis applications [26].

Linearity assessment demonstrates the proportional relationship between analytical response and analyte concentration over the relevant analytical range [23]. Tecnazene methods typically exhibit linear responses over concentration ranges spanning 2-3 orders of magnitude, with correlation coefficients exceeding 0.99 for acceptable method performance.

Accuracy assessment through recovery studies demonstrates the ability of analytical methods to measure the true concentration of tecnazene in spiked samples [5] [22]. Recovery values for validated methods typically range from 80-120% across the analytical range, with tighter requirements for regulatory compliance applications.

Precision evaluation includes both repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) assessments [26]. Acceptable precision requirements vary with concentration level, with stricter requirements at higher concentrations where relative measurement uncertainty should be minimized.

Purity

Physical Description

Solid

Color/Form

XLogP3

Exact Mass

Boiling Point

304.0 °C

304 °C (with decomp)

Density

1.744 at 25 °C/4 °C

LogP

log Kow = 4.38

4.38

Odor

Appearance

Melting Point

99.5 °C

99°C

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.0018 mm Hg at 15 °C (est)

Pictograms

Irritant;Environmental Hazard

Impurities

TETRACHLORONITROBENZENE, AN IMPURITY OF PENTACHLORONITROBENZENE, 0.06% HAS BEEN FOUND IN TERRACLOR.

Other CAS

28804-67-3

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

MICRO: (B) ACETONE SOLN TREATED WITH ALCOHOLIC POTASSIUM HYDROXIDE & NITRITE PRODUCED USED TO PREPARE AN AZO-DYE. (C) POLAROGRAPHIC METHOD. (D) BY METHANOLYSIS TO NITRITE ION IN 0.1 N SODIUM METHOXIDE.

RESIDUES ARE EXTRACTED WITH ETHYL ACETATE. AN INTERNAL STD IS ADDED. THE EXTRACTS ARE DILUTED WITH N-HEXANE & ANALYZED BY AUTOMATED GAS LIQUID CHROMATOGRAPHY.

AQUEOUS CHROMOUS CHLORIDE WAS USED TO CARRY OUT THE REDUCTION OF THE NITROGEN DIOXIDE GROUP TO AMINE IN NITROGEN DIOXIDE-CONTAINING HERBICIDES. THE PRODUCTS WERE ANALYZED BY GAS LIQUID CHROMATOGRAPHY WITH ELECTROLYTIC CONDUCTIVITY DETECTION.

For more Analytic Laboratory Methods (Complete) data for TECNAZENE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Very stable to acids and bases. Stable to heat up to almost 300 °C.